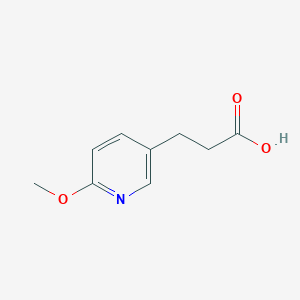

3-(6-Methoxy-3-pyridinyl)propanoic acid

Description

Overview of Pyridine-Containing Propanoic Acid Scaffolds in Medicinal Chemistry and Related Sciences

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in the realm of drug design. phytohub.eu Their presence in a molecule can significantly influence its pharmacological activity, leading to the development of a wide array of therapeutic agents. phytohub.eu The integration of a propanoic acid chain to this pyridine (B92270) core introduces a versatile functional group that can interact with biological targets in numerous ways. Propanoic acid and its derivatives are known to exhibit a range of biological activities and are key components in many established drugs. The combination of these two moieties in pyridine-containing propanoic acid scaffolds has therefore become a focal point for researchers aiming to create new chemical entities with desirable therapeutic properties.

Historical Context and Evolution of Research on Methoxy-Pyridinyl-Propanoic Acid Systems

The exploration of pyridine derivatives in medicinal chemistry has a rich history, with many foundational discoveries paving the way for the complex molecules being studied today. The introduction of a methoxy (B1213986) group to the pyridine ring adds another layer of complexity and potential for targeted biological interactions. The position of this methoxy group can dramatically alter the electronic properties and steric profile of the molecule, which in turn can influence its binding affinity to biological targets and its metabolic stability. Research into related methoxy-pyridinyl systems has shown that subtle changes in the substitution pattern can lead to significant shifts in biological activity, a principle that underscores the importance of studying specific isomers like 3-(6-Methoxy-3-pyridinyl)propanoic acid.

Current Research Frontiers and Unexplored Avenues for this compound

While extensive research on this compound itself is not yet widely published, its structural analogue, (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid, is recognized for its role in pharmaceutical research and development. jk-sci.com This amino derivative is particularly valued for its potential applications in neuropharmacology, where it serves as a building block for novel therapeutic agents targeting neurological disorders. jk-sci.com This suggests that this compound could be a crucial precursor or intermediate in the synthesis of such neurologically active compounds. Furthermore, the core structure of this compound makes it an intriguing candidate for investigation in other therapeutic areas where pyridine and propanoic acid moieties have shown promise, such as in the development of anti-inflammatory or anti-cancer agents. The full potential of this compound remains an open and exciting field for future scientific inquiry.

Chemical Profile of this compound

A thorough understanding of a compound's chemical profile is essential for its application in research and development. This section details the synthesis, characterization, and physicochemical properties of this compound.

Synthesis and Derivatization Strategies

Derivatization of this compound can be readily achieved through standard chemical transformations of the carboxylic acid group. For instance, esterification or amidation would allow for the exploration of a wider chemical space and the potential for fine-tuning the compound's pharmacokinetic and pharmacodynamic properties.

Spectroscopic and Analytical Characterization

Experimental spectroscopic data for this compound is not widely reported. However, the expected spectral characteristics can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) protons of the propanoic acid chain, and the methoxy group protons. The chemical shifts and coupling patterns of the pyridine protons would be indicative of the 3,6-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, the methylene carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O stretch of the carbonyl group, and characteristic peaks corresponding to the C-O stretch of the methoxy group and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the propanoic acid side chain and the pyridine ring.

Physicochemical Properties

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 59.4 Ų |

Note: These values are computationally predicted and may differ from experimental values.

Key Applications and Biological Activities

The potential applications and biological activities of this compound are largely inferred from studies of structurally related compounds.

Role as a Building Block in Medicinal Chemistry

The most immediate and apparent role for this compound is as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic pyridine ring and an electrophilic/nucleophilic carboxylic acid group, allows for a wide range of chemical modifications. As previously mentioned, the related compound (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid is utilized in the synthesis of bioactive compounds for drug discovery. jk-sci.com This strongly suggests that this compound could serve as a key intermediate in the production of a variety of pharmaceutical agents.

Investigated Biological Targets and Therapeutic Areas

Direct biological studies on this compound are scarce in the current literature. However, the structural motif of a methoxy-substituted pyridine ring is present in numerous compounds with diverse biological activities. For instance, research on indolyl-pyridinyl-propenones has shown that the position of the methoxy group on a pyridinyl moiety can significantly influence the anti-cancer activity and the mechanism of cell death. This highlights the critical role of the methoxy-pyridine scaffold in modulating biological responses. Given the use of its amino-derivative in neuroscience research, potential therapeutic areas for derivatives of this compound could include neurological disorders. jk-sci.com

Comparative Analysis with Structurally Related Compounds

A comparative analysis with its isomers and other related compounds underscores the potential uniqueness of this compound. The substitution pattern on the pyridine ring is a key determinant of a molecule's biological activity. For example, changing the position of the methoxy group from the 6-position to other positions on the pyridine ring would alter the electron distribution and steric environment, likely leading to different interactions with biological targets. Similarly, the length and substitution of the propanoic acid side chain can be modified to optimize properties such as solubility, cell permeability, and binding affinity.

Properties

IUPAC Name |

3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKMBNIMMCMCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(6-Methoxy-3-pyridinyl)propanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and converting functional groups in a reverse-synthetic direction.

A plausible retrosynthetic analysis for this compound begins with the disconnection of the propanoic acid side chain. A key disconnection is the C-C bond between the pyridine (B92270) ring and the ethyl group of the propanoic acid moiety. This leads to a pyridinyl synthon and a three-carbon synthon.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-C bond): The most logical disconnection is the bond between the pyridine ring and the propanoic acid side chain. This suggests a coupling reaction, such as a Heck or Suzuki coupling, between a halogenated 6-methoxypyridine and a suitable three-carbon building block.

Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically converted to a more versatile functional group, such as an ester or a nitrile, which are common intermediates in chain elongation reactions.

This analysis reveals two primary starting materials: a substituted pyridine, such as 3-bromo-6-methoxypyridine or 6-methoxy-3-pyridineboronic acid, and a three-carbon component like acrylic acid or its ester derivatives.

Novel Synthetic Routes and Process Optimization for this compound and its Derivatives

The synthesis of this compound can be achieved through various routes, each with its own advantages in terms of efficiency, scalability, and atom economy.

Multi-step syntheses allow for the careful construction of the target molecule through a sequence of well-defined reactions. A common approach involves the modification of a pre-existing pyridine ring.

One potential multi-step synthesis starts from 3-bromo-6-methoxypyridine. The synthesis can proceed via a Heck reaction with an acrylate, followed by hydrolysis of the resulting ester.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-bromo-6-methoxypyridine, Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100°C | Ethyl 3-(6-methoxy-3-pyridinyl)acrylate |

| 2 | Ethyl 3-(6-methoxy-3-pyridinyl)acrylate | H₂, Pd/C, Ethanol (B145695) | Ethyl 3-(6-methoxy-3-pyridinyl)propanoate |

| 3 | Ethyl 3-(6-methoxy-3-pyridinyl)propanoate | LiOH, THF/H₂O | This compound |

This sequence offers a reliable method for constructing the carbon skeleton and introducing the desired functional groups in a controlled manner.

For instance, a modified Hantzsch pyridine synthesis or similar condensation reactions could potentially be employed, although this would require the careful design of precursors to achieve the desired substitution pattern on the pyridine ring. A hypothetical one-pot approach could involve the condensation of a β-ketoester with an enamine and an ammonia source, followed by oxidation.

Catalysis plays a crucial role in modern organic synthesis, enabling reactions that would otherwise be difficult or inefficient.

Acid catalysis is often employed in esterification and hydrolysis steps. In the context of synthesizing this compound, an acid catalyst, such as sulfuric acid or hydrochloric acid, would be essential for the hydrolysis of an ester intermediate to the final carboxylic acid.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of 2-aryl propionic acids has been efficiently achieved using palladium catalysis, and similar methods can be envisioned for the synthesis of this compound.

A key step in a potential synthesis is the palladium-catalyzed coupling of a pyridine derivative with a suitable coupling partner. For example, a Suzuki coupling between 6-methoxy-3-pyridinylboronic acid and a 3-halopropanoate ester could be a viable route.

Table 2: Proposed Palladium-Catalyzed Suzuki Coupling

| Reactants | Catalyst System | Conditions | Product |

| 6-methoxy-3-pyridinylboronic acid, Ethyl 3-bromopropanoate | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 90°C | Ethyl 3-(6-methoxy-3-pyridinyl)propanoate |

This approach highlights the versatility of palladium catalysis in constructing the target molecule with high efficiency and selectivity.

Microwave and Ultrasound-Assisted Synthetic Procedures

Modern synthetic chemistry increasingly employs energy sources like microwave (MW) irradiation and ultrasound to accelerate reactions, improve yields, and enhance product purity. These techniques are particularly advantageous in the synthesis of heterocyclic compounds like pyridine derivatives. rasayanjournal.co.inresearchgate.net

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and significantly reduced reaction times, often from hours to mere minutes. nih.gov This technique has been successfully applied to a wide range of reactions for synthesizing pyridine and its fused derivatives, including one-pot multi-component reactions. nih.gov The benefits of MW-assisted synthesis include not only speed but also often higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized high-temperature and high-pressure zones. mdpi.com This energy input can enhance mass transfer and accelerate reaction rates. For the synthesis of heterocyclic compounds, ultrasound irradiation has been shown to be an effective green chemistry tool, leading to shorter reaction times and high yields, often at ambient temperatures and without the need for complex purification procedures. nih.govnih.gov For instance, the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines was achieved in just 15 minutes using ultrasound, a significant improvement over the 18 hours required by conventional methods. nih.gov

Table 1: Comparison of Conventional vs. Energy-Assisted Synthetic Methods for Heterocycles

| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov | Minutes nih.govnih.gov |

| Energy Input | Conductive heating (slow, inefficient) | Dielectric heating (rapid, efficient) | Acoustic cavitation (efficient) mdpi.com |

| Yields | Often moderate | Generally high nih.gov | Good to excellent mdpi.com |

| Side Reactions | More prevalent | Often reduced | Often reduced |

| Environmental Impact | Higher solvent and energy use | Lower energy use, potential for solvent-free reactions researchgate.net | Lower energy use, often in aqueous or benign solvents nih.gov |

Sustainable Chemistry Principles in Synthetic Route Design

The principles of green chemistry are integral to modern pharmaceutical and chemical manufacturing, aiming to reduce environmental impact by designing safer and more efficient processes. chemijournal.com Key among these principles are waste minimization and atom economy.

Waste Minimization: This principle focuses on preventing waste generation rather than treating it after it has been created. Strategies include using catalytic reagents over stoichiometric ones, employing solvent-free reaction conditions, and designing synthetic pathways with fewer steps. nih.govunigoa.ac.in The use of techniques like microwave irradiation and mechanochemical synthesis (ball milling) aligns with this principle by often eliminating the need for bulk solvents. unigoa.ac.in

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.com It provides a clear metric for the "greenness" of a synthesis.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chemrxiv.org

Table 2: Hypothetical Atom Economy Calculation for an Amidation Reaction

| Reactant A (Carboxylic Acid) | Reactant B (Amine) | Desired Product (Amide) | Byproduct | % Atom Economy |

|---|---|---|---|---|

| Formula: C₉H₁₀O₂ (e.g., a pyridinylpropanoic acid analog) | Formula: C₆H₇N (Aniline) | Formula: C₁₅H₁₅NO | Formula: H₂O | |

| MW: 166.17 g/mol | MW: 93.13 g/mol | MW: 225.28 g/mol | MW: 18.02 g/mol | (225.28 / (166.17 + 93.13)) x 100 = 86.9% |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers and Diastereomers

While this compound itself is an achiral molecule, several of its important derivatives, such as (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid and its (S)-enantiomer, possess a chiral center. chemimpex.comchemimpex.comamericanchemicalsuppliers.com The synthesis and separation of these enantiomerically pure compounds are crucial, as different enantiomers can exhibit distinct pharmacological activities. nih.gov

Stereoselective Synthesis: This approach aims to preferentially create one stereoisomer over others. For β-amino acids, methods often involve asymmetric synthesis using chiral catalysts or auxiliaries. Biocatalytic methods, using enzymes like transaminases, are increasingly employed for the synthesis of β-branched α-amino acids with high diastereo- and enantioselectivity through processes like dynamic kinetic resolution. nih.gov Another strategy involves the stereoselective synthesis of precursors, such as chiral β-amino alcohols, which can then be converted into the desired amino acid derivatives. mdpi.com

Chiral Resolution: This process separates a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers. Common methods include:

Diastereomeric Salt Formation: The racemic mixture (e.g., a carboxylic acid or an amine) is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral base or acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. nih.gov

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. nih.gov

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated. For example, lipases are often used for the stereoselective hydrolysis of racemic esters to produce enantiomerically pure acids or alcohols. mdpi.com

Functional Group Interconversions and Derivatization Strategies

Modification of the Propanoic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a versatile handle for derivatization, primarily through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. This modification is often used to create prodrugs or to alter the solubility and pharmacokinetic properties of the parent compound. A variety of alcohols can be used, leading to a wide range of ester derivatives. nih.gov

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is one of the most common reactions in medicinal chemistry. rsc.org This transformation typically requires activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling reagents like carbodiimides (e.g., DCC, EDC) or reagents such as 2-pyridinesulfonyl fluoride. rsc.orgrsc.org Amidation can be used to link the molecule to other pharmacophores or to create compounds with improved biological activity and stability. Microwave heating can also be employed to accelerate amidation reactions. nih.govacs.org

Directed Functionalization and Substitution of the Pyridine Ring

The pyridine ring's reactivity towards electrophilic aromatic substitution is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring significantly influence the position and feasibility of further functionalization.

In this compound, the ring is substituted with an electron-donating methoxy (B1213986) group (-OCH₃) at position 6 and an alkyl side chain at position 3. The methoxy group is an activating, ortho-para directing group. In pyridine chemistry, this directing effect often favors substitution at the positions ortho and para to the activating group. Studies on the nitration of 3-methoxypyridine indicate that substitution occurs primarily at the 2-position (ortho to the methoxy group). rsc.org The inherent reactivity of the pyridine ring positions (C-3 > C-2 > C-4 for electrophilic attack on the free base) is modified by these substituents, making precise prediction complex but suggesting that positions 2, 4, and 5 are potential sites for further electrophilic substitution. rsc.org

Introduction and Cleavage of Protecting Groups (e.g., Fmoc, Boc)

In multi-step syntheses, particularly those involving the chiral amino acid derivatives of the target compound, the use of protecting groups is essential to prevent unwanted side reactions. jocpr.combiosynth.com The amino (-NH₂) and carboxylic acid (-COOH) groups are highly reactive and must often be temporarily masked.

Boc (tert-Butoxycarbonyl): This is a common protecting group for amines. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). echemi.com The Boc-protected versions of (R)- and (S)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid are commercially available and are key intermediates in peptide synthesis. americanchemicalsuppliers.com

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is another widely used protecting group for amines, especially in solid-phase peptide synthesis. researchgate.net It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. researchgate.net

The orthogonality of Boc (acid-labile) and Fmoc (base-labile) protecting groups allows for selective deprotection of different amino groups within the same molecule, a critical strategy in the synthesis of complex peptides and other bioactive molecules. biosynth.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the "3-(6-Methoxy-3-pyridinyl)propanoic acid" molecule can be achieved.

The ¹H NMR spectrum of "this compound" provides critical information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the propanoic acid chain, and the methyl protons of the methoxy (B1213986) group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (Pyridine) | 8.0 - 8.2 | d | ~2.5 |

| H-4 (Pyridine) | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-5 (Pyridine) | 6.7 - 6.9 | d | ~8.5 |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

| -CH₂- (alpha to COOH) | 2.6 - 2.8 | t | ~7.5 |

| -CH₂- (beta to COOH) | 2.9 - 3.1 | t | ~7.5 |

| -COOH | 10.0 - 12.0 | br s | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For "this compound," nine distinct signals are anticipated, corresponding to the five carbons of the pyridine ring, the three carbons of the propanoic acid moiety, and the single carbon of the methoxy group.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 145 - 150 |

| C-3 (Pyridine) | 130 - 135 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 110 - 115 |

| C-6 (Pyridine) | 160 - 165 |

| -OCH₃ | 50 - 55 |

| -CH₂- (alpha to COOH) | 30 - 35 |

| -CH₂- (beta to COOH) | 35 - 40 |

| -COOH | 170 - 175 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, various 2D NMR experiments are employed.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between the adjacent aromatic protons on the pyridine ring (H-4 and H-5) and between the adjacent methylene protons of the propanoic acid chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons of the propanoic acid chain and the C-3 carbon of the pyridine ring, confirming the attachment point of the side chain. Correlations between the methoxy protons and the C-6 carbon of the pyridine ring would also be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of "this compound," which is C₉H₁₁NO₃. The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Calculated Monoisotopic Mass | 181.0739 u |

| Measured Mass (Hypothetical) | 181.0741 u |

| Mass Error (Hypothetical) | < 5 ppm |

Note: The measured mass and mass error are hypothetical values for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For "this compound," characteristic fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).

Cleavage of the propanoic acid side chain: Fragmentation at the benzylic position (the bond between the pyridine ring and the side chain) would be expected.

Fragmentation of the pyridine ring: The methoxy-substituted pyridine ring itself can undergo characteristic cleavages.

Analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, balancing accuracy with reasonable computational cost. aps.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization), analyze molecular orbitals, and predict vibrational frequencies. doi.orgnih.govnih.gov

Electronic Structure and Geometry Optimization: The first step in DFT analysis involves geometry optimization, where the molecule's energy is minimized to find its most stable conformation. doi.org For "3-(6-Methoxy-3-pyridinyl)propanoic acid," this process would define the precise bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311++G**. nih.govmdpi.com The optimized geometry provides the foundation for all other computational predictions.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and electronic excitation properties. researchgate.net A smaller gap suggests higher reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. doi.org These frequencies correspond to the molecule's infrared (IR) and Raman spectra. While theoretical wavenumbers are often higher than experimental values due to the exclusion of anharmonicity, they can be scaled using a correction factor to achieve good agreement with experimental data. nih.gov This analysis helps in the assignment of specific vibrational modes, such as the characteristic stretching of the C=O in the carboxylic acid group or vibrations of the pyridine (B92270) ring. nih.gov

| Parameter Type | Parameter | Predicted Value |

|---|---|---|

| Bond Lengths | C=O (carbonyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| C-C (pyridine ring avg.) | 1.39 Å | |

| Bond Angles | O=C-O (carboxyl) | 123.5° |

| C-N-C (pyridine ring) | 117.0° | |

| Vibrational Frequencies (Scaled) | O-H stretch (carboxyl) | 3450 cm-1 |

| C=O stretch (carboxyl) | 1720 cm-1 | |

| Pyridine ring stretch | 1580 cm-1 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. mdpi.com

The process involves placing the 3D structure of "this compound" into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A lower binding energy typically indicates a more stable and favorable interaction.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.comnih.gov For "this compound," the carboxylic acid group is a potent hydrogen bond donor and acceptor, the pyridine ring can participate in π-π stacking with aromatic residues like phenylalanine or tyrosine, and the methoxy (B1213986) group can also form hydrogen bonds. mdpi.com Identifying these interactions is critical for understanding the mechanism of action and for guiding the design of more potent derivatives. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Lys72 | Hydrogen Bond (with C=O) |

| Asp184 | Hydrogen Bond (with O-H) | ||

| Phe169 | π-π Stacking (with pyridine ring) | ||

| Receptor Y | -7.9 | Arg120 | Salt Bridge (with COO-) |

| Tyr201 | Hydrogen Bond (with methoxy O) | ||

| Leu83 | Hydrophobic Interaction |

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions serve as a valuable tool for confirming molecular structures determined through synthesis. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govmdpi.com

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | COOH | 12.10 |

| Pyridine-H (adjacent to propanoic) | 8.15 | |

| Pyridine-H (between N and methoxy) | 7.80 | |

| OCH3 | 3.90 | |

| CH2-CH2 | 2.60 - 2.90 | |

| ¹³C NMR | C=O (carboxyl) | 173.5 |

| Pyridine-C (with methoxy) | 163.0 | |

| Pyridine-C (ipso- to propanoic) | 130.0 | |

| OCH3 | 53.5 | |

| CH2 (adjacent to COOH) | 34.0 | |

| CH2 (adjacent to ring) | 30.5 |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

While DFT is excellent for finding a molecule's lowest energy state, "this compound" is a flexible molecule that can adopt numerous conformations. Conformational analysis explores the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. uchile.cl

Molecular Mechanics (MM): This method uses classical physics to model molecular systems and is computationally less expensive than quantum methods. It is suitable for scanning the potential energy surface by systematically rotating the molecule's single bonds (e.g., the C-C bonds in the propanoic acid chain and the bond connecting it to the pyridine ring). This analysis reveals low-energy conformers that are likely to be populated at room temperature. colostate.edu

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational behavior. nih.gov An MD simulation of "this compound" in a solvent like water would show how the molecule folds and flexes, how its conformation is influenced by the solvent, and the stability of intramolecular hydrogen bonds. The results can reveal the most probable conformations in solution, which may differ from the single lowest-energy structure found in a vacuum. rsc.org

Prediction of Biological Activity and Receptor Binding Affinity using In Silico Models

Beyond docking with known targets, various in silico models can predict a molecule's potential biological activities and binding affinities without prior knowledge of a specific receptor. These methods are crucial in the early stages of drug discovery for hypothesis generation and prioritizing compounds for experimental screening. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate a molecule's chemical structure with its biological activity. nih.gov By calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area) for "this compound," its potential activity against different biological endpoints can be estimated based on models trained with existing data.

Pharmacophore Modeling and Activity Prediction Software: Software tools like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of biological activities based on the structure of a compound. nih.govresearchgate.net The software compares the query structure to a large database of known bioactive compounds and calculates probabilities for it to be active (Pa) or inactive (Pi). A high Pa value suggests a high likelihood that the compound possesses a particular activity, guiding further experimental investigation. researchgate.net These predictions can suggest novel therapeutic applications, from enzyme inhibition to receptor antagonism. mdpi.com

| Predicted Biological Activity | Pa (Prob. to be Active) | Pi (Prob. to be Inactive) | Interpretation |

|---|---|---|---|

| Anti-inflammatory | 0.650 | 0.025 | Likely to be active |

| Kinase Inhibitor | 0.580 | 0.041 | Likely to be active |

| Neuroprotective Agent | 0.495 | 0.089 | Possible activity |

| Antifungal | 0.310 | 0.150 | Less likely, but possible |

Chemical Reactivity and Reaction Mechanism Studies

Investigation of Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The regioselectivity of substitution reactions on the pyridine ring of 3-(6-Methoxy-3-pyridinyl)propanoic acid is governed by the interplay of the electronic effects of the ring nitrogen, the methoxy (B1213986) substituent, and the propanoic acid substituent. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609) and directs electrophiles to the C-3 and C-5 positions. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions.

The substituents on the ring further modulate this reactivity:

6-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net effect is activating, and it directs electrophiles to the ortho and para positions (C-5 and C-3, respectively). For nucleophilic substitution, it would generally deactivate the ring, but its presence at C-6 makes this position a potential site for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present.

3-Propanoic Acid Group (-CH₂CH₂COOH): This group is weakly electron-withdrawing (-I effect) and deactivating. It acts as a meta-director for electrophilic substitution.

Considering the combined influence of these factors on the already substituted pyridine ring:

Electrophilic Aromatic Substitution (EAS): The positions available for substitution are C-2, C-4, and C-5.

The C-5 position is ortho to the activating methoxy group.

The C-4 position is meta to the methoxy group and ortho to the propanoic acid group.

The C-2 position is ortho to the deactivating ring nitrogen and meta to the propanoic acid group. The powerful activating effect of the methoxy group is the dominant factor, strongly directing incoming electrophiles to the C-5 position. The C-2 and C-4 positions are significantly more deactivated due to the influence of the ring nitrogen and the propanoic acid group. Therefore, electrophilic substitution is predicted to occur predominantly at the C-5 position.

Table 1: Summary of Substituent Effects on the Pyridine Ring

| Position | Influence of Ring Nitrogen | Influence of 6-Methoxy Group | Influence of 3-Propanoic Acid Group | Predicted Reactivity for EAS | Predicted Reactivity for NAS |

| C-2 | Deactivating (-I, -R) | - | meta | Deactivated | Activated |

| C-4 | Deactivating (-I, -R) | meta | ortho | Deactivated | Activated |

| C-5 | Activating (relative to C2/4) | ortho (Activating) | para | Highly Activated | Deactivated |

Reaction Kinetics and Thermodynamic Considerations in Compound Formation

The synthesis of this compound can be envisioned through several pathways, with the kinetics and thermodynamics being dependent on the chosen route. A common strategy for constructing such substituted pyridines involves cross-coupling reactions to form the carbon-carbon bond at the C-3 position, followed by or preceded by the introduction of the methoxy group.

A plausible synthetic route is the Suzuki coupling of a boronic acid derivative with a halogenated 2-methoxypyridine. For instance, the reaction between 2-methoxy-5-bromopyridine and a suitable propanoic acid-containing boronic ester.

Reaction: 2-Methoxy-5-bromopyridine + (3-boronopropanoic acid derivative) → this compound

Reaction Kinetics: Palladium-catalyzed cross-coupling reactions like the Suzuki coupling follow a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. Often, the oxidative addition of the palladium catalyst to the aryl halide (2-methoxy-5-bromopyridine) or the transmetalation step is rate-limiting. The reaction rate is typically first order with respect to the aryl halide and the catalyst concentration. The choice of ligand on the palladium catalyst is crucial for optimizing the reaction rate and yield.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Suzuki Coupling Formation

| Parameter | Description | Typical Value/Observation |

| Rate Law | Dependence of rate on reactant concentrations | Rate = k[Aryl Halide][Catalyst] |

| Rate-Determining Step | Slowest step in the catalytic cycle | Oxidative Addition or Transmetalation |

| Activation Energy (Ea) | Energy barrier for the reaction | High (Requires heating, e.g., 80-120 °C) |

| Enthalpy Change (ΔH) | Heat of reaction | Negative (Exothermic) |

| Gibbs Free Energy (ΔG) | Spontaneity of the reaction | Negative (Spontaneous) |

Mechanistic Pathways of Derivatization Reactions and Functional Group Transformations

The structure of this compound offers two primary sites for derivatization: the carboxylic acid group and the methoxypyridine ring.

Carboxylic Acid Transformations: The propanoic acid moiety can undergo a variety of standard carboxylic acid reactions.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) proceeds via nucleophilic acyl substitution. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with an amine. This is also a nucleophilic acyl substitution pathway. Direct amidation by heating with an amine is possible but often requires high temperatures.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(6-Methoxy-3-pyridinyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of hydride ions to the carbonyl carbon.

Methoxypyridine Ring Transformations:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron density of the ring at the C-2 and C-4 positions, altering its reactivity.

O-Demethylation: The methoxy group can be cleaved to a hydroxyl group to form 3-(6-hydroxy-3-pyridinyl)propanoic acid (a pyridone tautomer). This is typically achieved with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The mechanism involves protonation or coordination of the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group (SN2 mechanism).

Table 3: Common Derivatization Reactions and Mechanisms

| Functional Group | Reaction | Reagents | Product Functional Group | Mechanistic Pathway |

| Carboxylic Acid | Esterification | R'OH, H⁺ | Ester | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Amidation | 1. SOCl₂ 2. R'₂NH | Amide | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol | Nucleophilic Addition (Hydride) |

| Pyridine Ring | N-Oxidation | m-CPBA | N-Oxide | Electrophilic Oxidation |

| Methoxy Group | O-Demethylation | HBr or BBr₃ | Hydroxyl (Pyridone) | SN2 |

Studies on the Stability Profile and Degradation Pathways of the Chemical Compound

The stability of this compound is determined by the lability of its functional groups under various environmental conditions, such as exposure to heat, light, pH changes, and oxidizing or reducing agents.

Thermal Stability: Methoxypyridine derivatives are generally thermally stable. researchgate.net The propanoic acid side chain is also robust. Significant thermal degradation would likely require temperatures high enough to induce decarboxylation of the acid group or cleavage of the pyridine ring itself.

pH Stability:

Acidic Conditions: In strongly acidic media, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) salt. Strong acids can also catalyze the cleavage of the methoxy ether bond, as described in section 5.3.

Alkaline Conditions: In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. The compound is generally stable under mild basic conditions. Strong bases at high temperatures could potentially promote other reactions, but the primary structure is expected to be stable.

Potential Degradation Pathways:

Oxidative Degradation: Strong oxidizing agents could lead to the oxidation of the pyridine ring, potentially leading to ring-opening. The methylene (B1212753) group adjacent to the pyridine ring could also be susceptible to oxidation.

Photodegradation: Aromatic systems, including pyridines, can be susceptible to degradation upon exposure to UV light, which can initiate radical reactions leading to complex degradation products.

Metabolic/Microbial Degradation: In biological systems or microbial environments, degradation is plausible. The propanoic acid side chain could be metabolized via pathways similar to fatty acid beta-oxidation. drugbank.com The methoxy group could undergo enzymatic O-demethylation. Anaerobic bacteria are known to degrade propionic acid. researchgate.netnih.gov

Table 4: Potential Degradation Pathways and Products

| Condition | Degradation Pathway | Likely Degradation Product(s) |

| Strong Acid, Heat | O-Demethylation | 3-(6-Hydroxy-3-pyridinyl)propanoic acid |

| High Temperature | Decarboxylation | 2-Methoxy-5-ethylpyridine |

| Strong Oxidizing Agent | Ring Oxidation/Cleavage | Acyclic nitrogenous compounds, CO₂ |

| UV Light | Photolysis | Complex mixture of radical-derived products |

| Microbial Action | O-Demethylation & Side-Chain Oxidation | 3-(6-Hydroxy-3-pyridinyl)acetic acid, CO₂ |

Applications As a Synthetic Building Block and Scaffold Engineering

Incorporation of the 3-(6-Methoxy-3-pyridinyl)propanoic Acid Scaffold into Complex Molecular Architectures

The structural features of this compound make it an ideal starting point for constructing sophisticated molecules. sciencedaily.com The interplay between the electron-rich methoxypyridine ring and the reactive carboxylic acid side chain enables chemists to build elaborate frameworks for various applications, particularly in drug discovery.

The development of peptides and peptide mimetics as therapeutic agents is a growing field. These molecules can offer high specificity and potency for biological targets. Non-proteinogenic amino acids are often incorporated to enhance properties such as resistance to enzymatic degradation, improved oral bioavailability, and constrained conformations for better receptor binding.

A structurally similar compound, (R)-3-Amino-3-(6-methoxy-3-pyridyl)propionic acid, is utilized as a building block in neuropharmacology for creating novel therapeutic agents. chemimpex.com This highlights the value of the 6-methoxypyridyl propionic acid scaffold in biologically active molecules. By modifying this compound, for instance through a Curtius or Hofmann rearrangement of a derivative, it can be converted into the corresponding β-amino acid. This amino acid can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols.

The presence of the 6-methoxypyridine ring can introduce specific conformational biases or new interaction points (e.g., hydrogen bond acceptor) within a peptide sequence, potentially leading to enhanced biological activity. Furthermore, this scaffold can be used to create peptide mimetics where the pyridine (B92270) ring replaces a native amino acid side chain, such as that of phenylalanine or tyrosine, to modulate the pharmacokinetics and pharmacodynamics of the parent peptide.

Table 1: Potential Modifications of this compound for Peptide Synthesis

| Modification | Resulting Building Block | Potential Application |

|---|---|---|

| Amination at β-position | β-amino acid | Introduction of a non-natural amino acid into a peptide backbone to increase stability. |

| Use as a C-terminal cap | N-acylated derivative | Modification of peptide C-terminus to block degradation by carboxypeptidases. |

Fused heterocyclic systems are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. The this compound scaffold is an excellent precursor for synthesizing such systems through intramolecular cyclization reactions. The propanoic acid side chain can be readily activated (e.g., to an acid chloride or mixed anhydride) and induced to react with the pyridine ring or a pre-installed functional group on it.

For example, an intramolecular Friedel-Crafts-type acylation could lead to the formation of a dihydronaphthyridinone system. Alternatively, if the pyridine ring is further functionalized, a variety of annulation strategies can be employed. This approach allows for the rapid construction of rigid, polycyclic scaffolds that can orient substituents in precise three-dimensional arrangements for optimal interaction with biological targets. Fused heterobicyclic systems are of significant interest due to their broad spectrum of physiological activities. nih.gov The synthesis of novel fused pyridine derivatives has been shown to yield compounds with significant anticancer activity. nih.gov

Table 2: Examples of Potential Fused Heterocyclic Systems

| Reaction Type | Intermediate | Resulting Fused System |

|---|---|---|

| Intramolecular Acylation | Acylium ion at the C4 position of pyridine | Dihydronaphthyridinone |

| Pictet-Spengler Reaction | Amine derivative reacts with an aldehyde | Tetrahydropyrido-β-carboline analog |

Beyond simple fused systems, the this compound building block can be elaborated into more complex polycyclic heteroaromatic compounds. nih.gov The methoxy (B1213986) group on the pyridine ring can be a site for further chemistry, such as O-demethylation followed by conversion to a triflate, which then enables cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig).

Starting with the core scaffold, successive reaction steps can build additional rings. For instance, the carboxylic acid could be used to form a pyrone ring, which could then undergo further transformations. These multi-step synthetic sequences can generate novel, complex molecular architectures that are difficult to access by other means. The resulting polycyclic systems are often investigated for applications in materials science (e.g., as organic light-emitting diodes) or as DNA intercalators or kinase inhibitors in oncology research.

Scaffold-Hopping Strategies in Lead Compound Discovery for Novel Chemical Entities

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel, patentable lead compounds by replacing the core molecular framework (scaffold) of a known active compound with a different one, while retaining similar biological activity. nih.gov This is often done to improve physicochemical properties, overcome metabolic liabilities, or explore new intellectual property space. nih.govmdpi.com

The this compound scaffold is an excellent candidate for scaffold hopping. It can serve as a bioisosteric replacement for structures like 3-(methoxyphenyl)propanoic acid or other substituted aryl propanoic acids. The replacement of a phenyl ring with a pyridine ring is a common tactic to increase polarity, improve solubility, and potentially block cytochrome P450-mediated metabolism at a specific site. researchgate.net

For instance, if a lead compound contains a 3-methoxyphenylpropanoic acid moiety that is susceptible to oxidative metabolism on the phenyl ring, hopping to the this compound scaffold could mitigate this issue while preserving the key pharmacophoric elements—the methoxy group as a hydrogen bond acceptor and the carboxylic acid for ionic interactions.

Table 3: Hypothetical Scaffold Hop for a Fictional Kinase Inhibitor

| Original Scaffold | Hopped Scaffold | Key Pharmacophoric Features Retained | Potential Advantages of Hopped Scaffold |

|---|---|---|---|

| 3-(4-methoxyphenyl)propanoic acid | This compound | Propanoic acid (ionic/H-bond), Methoxy (H-bond acceptor), Aromatic system (π-stacking) | Improved aqueous solubility, Reduced P450 metabolism, Novel chemical space |

Design and Synthesis of Compound Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large and diverse collections of small molecules. The this compound scaffold is an ideal starting point for the construction of focused compound libraries. Its two primary functional handles—the carboxylic acid and the pyridine ring—allow for combinatorial decoration with a wide variety of substituents.

The carboxylic acid can be readily converted into a diverse set of amides, esters, or ketones by reacting it with a library of amines, alcohols, or organometallic reagents. This allows for systematic exploration of the space around this part of the molecule.

Simultaneously, the pyridine ring can be modified. For example, by starting with a halogenated version of the scaffold (e.g., 3-(2-chloro-6-methoxy-3-pyridinyl)propanoic acid), palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 2-position. This dual-point diversification strategy can rapidly generate a large library of related compounds with varied steric and electronic properties, suitable for screening against a particular biological target or a panel of targets.

Table 4: Example of a Combinatorial Library Design

| Scaffold | R1 (from Carboxylic Acid) | R2 (at Pyridine C2 via Suzuki Coupling) |

|---|---|---|

| 3-(2-chloro-6-methoxy-3-pyridinyl)propanoic acid | -NH-benzyl | -phenyl |

| -NH-cyclohexyl | -4-fluorophenyl | |

| -O-ethyl | -thiophen-2-yl |

This systematic approach enables the exploration of the structure-activity relationship (SAR) around the this compound core, facilitating the identification of promising hit compounds from HTS campaigns.

Biological Activity Mechanisms and Molecular Target Identification

Molecular Mechanism of Enzyme Inhibition by 3-(6-Methoxy-3-pyridinyl)propanoic Acid Derivatives

The structural features of this compound class, particularly the carboxylic acid moiety, predispose them to interactions with specific enzyme active sites.

Aldose reductase is an enzyme implicated in the development of diabetic complications through the polyol pathway. nih.gov Carboxylic acid derivatives are a major class of aldose reductase inhibitors (ARIs). nih.gov The inhibitory mechanism of these compounds typically involves the polar carboxylic acid group interacting with a region of the enzyme known as the "anion binding pocket". nih.gov This interaction, coupled with the engagement of a hydrophobic part of the molecule with a non-polar region of the enzyme's active site, accounts for the inhibitory activity. nih.gov While specific studies on this compound were not prominently featured in the search results, its propanoic acid structure fits the general profile of a carboxylic acid-based ARI.

Table 1: General Mechanism of Carboxylic Acid-Based Aldose Reductase Inhibitors

| Inhibitor Feature | Enzyme Interaction Site | Mechanism of Action |

| Carboxylic Acid Head | Anion Binding Pocket | Forms ionic or hydrogen bonds with active site residues. |

| Hydrophobic Moiety | Non-polar Region | Engages in hydrophobic interactions to stabilize binding. |

Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in treating diseases like cancer. nih.gov Inhibition can be achieved by blocking the enzyme's phosphorylation activity or by disrupting protein-protein interactions. nih.gov Many inhibitors are designed to compete with ATP at its binding site on the kinase. nih.gov While protein kinase inhibition is a significant field of research, specific studies detailing the mechanisms of inhibition by this compound derivatives are not extensively documented in the available literature.

The potential for this compound and its derivatives to interact with other enzymes is an area for further investigation. Detailed studies outlining specific interactions with other enzyme classes were not identified in the provided search results.

Receptor Agonism and Antagonism through Specific Molecular Interactions

Derivatives of this chemical scaffold have been investigated for their ability to modulate both neurotransmitter and nuclear receptors.

Modulation of dopamine (B1211576) and serotonin (B10506) receptors is fundamental to treating a range of neurological and psychiatric disorders. nih.govnih.gov

Dopamine D2/D3 Receptors: Antagonists of the dopamine D3 receptor (D3R) are of significant interest for treating conditions such as schizophrenia. nih.gov Research into related structures has provided insight into achieving selectivity for the D3 receptor over the closely related D2 receptor. nih.gov Studies on compounds featuring a 6-methoxy-tetrahydroisoquinolin-7-ol motif, which shares the 6-methoxy structural element, show that D3R selectivity can be attributed to strong interactions with the second extracellular loop (ECL2) of the receptor. nih.gov These analyses suggest that the arylamine portion of the molecule settles into the orthosteric binding pocket, while the "tail" of the molecule occupies a secondary binding pocket, a configuration that favors D3R binding. nih.gov

Table 2: Key Interactions for D3 Receptor Selectivity with Methoxy-Containing Scaffolds

| Molecular Moiety | Receptor Pocket | Interaction Type | Implication |

| Arylamine "Head" | Orthosteric Binding Pocket | Primary binding | Anchors the ligand |

| Arylamide "Tail" | Secondary Binding Pocket | Interaction with ECL2 | Drives D3 vs. D2 selectivity |

Serotonin 5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antagonists used in managing emesis and certain psychiatric conditions. nih.govmdpi.com These antagonists work by blocking the action of serotonin at the receptor, thereby modulating neurotransmission in brain regions associated with mood, anxiety, and reward pathways. nih.govnih.gov While the 5-HT3 receptor is a critical target, specific research directly linking this compound derivatives to its modulation was not found in the search results.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism. Agonists of PPARα and PPARγ are used to treat dyslipidemia and type 2 diabetes. nih.gov A study of novel pyridine-3-propanoic acids, the core structure of the subject compound, led to the identification of potent dual PPARα/γ agonists. nih.gov Structure-activity relationship (SAR) studies within this series demonstrated that modifications to the pyridine-3-propanoic acid scaffold could yield compounds with varied selectivity for the PPARα and PPARγ isoforms. nih.gov This research directly establishes a mechanism of action for this chemical class, where they function as ligands that activate these critical metabolic regulators. nih.gov

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR119 Agonism)

While direct evidence of this compound modulating G-protein coupled receptors is not extensively documented in publicly available literature, the pyridine (B92270) scaffold is a known pharmacophore in the development of GPCR modulators. Specifically, derivatives of pyridine have been identified as agonists for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 is a therapeutic target for type 2 diabetes and obesity as it stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

Research into novel GPR119 agonists has explored various pyridine-containing compounds. For instance, a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were synthesized and shown to be potent GPR119 agonists, effectively lowering blood glucose levels in animal models. Similarly, 2,5-disubstituted pyridines have also been identified as potent agonists of the human GPR119 receptor. These findings suggest that the pyridine ring within the this compound structure could potentially interact with GPR119 or other GPCRs, though further investigation is required to confirm this.

Pharmacophore Elucidation and Rational Ligand Design based on the Pyridinyl-Propanoic Acid Scaffold

The rational design of ligands based on a particular scaffold is a cornerstone of modern drug discovery. This process often involves the development of a pharmacophore model, which describes the essential three-dimensional arrangement of chemical features necessary for biological activity. For the pyridinyl-propanoic acid scaffold, a pharmacophore model would likely include a hydrogen bond acceptor (the nitrogen in the pyridine ring), a hydrogen bond donor/acceptor (the carboxylic acid), and a hydrophobic/aromatic region (the pyridine ring).

Biological Activity Screening and In Vitro Studies for Mechanistic Insights

Antimicrobial Activity Mechanisms

The pyridine ring is a common structural motif in many antimicrobial agents. Derivatives of pyridine have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The antimicrobial mechanism of pyridine-containing compounds can vary widely. Some derivatives are known to inhibit essential enzymes in bacteria, disrupt cell membrane integrity, or interfere with DNA synthesis.

For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been shown to exhibit strong antibacterial activity against Gram-positive bacteria, with a mechanism predicted to be similar to that of the antibiotic linezolid, which involves the inhibition of protein synthesis. While direct studies on the antimicrobial properties of this compound are limited, the presence of the pyridine moiety suggests a potential for such activity.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organisms | Putative Mechanism of Action |

|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus) | Inhibition of protein synthesis |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans | Not fully elucidated |

Anti-Inflammatory Activity Mechanisms

Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. orientjchem.org There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation.

Although specific studies on the anti-inflammatory activity of this compound are not widely reported, its structural similarity to aryl propionic acids suggests it may possess similar properties. Pyridazine derivatives, which are structurally related to pyridine, have been shown to be selective COX-2 inhibitors. This selectivity is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The propanoic acid moiety is a common feature in many NSAIDs, and its presence in the target compound further supports the potential for anti-inflammatory activity through COX inhibition.

Table 2: Anti-Inflammatory Activity of Structurally Related Compounds

| Compound Class | Primary Target | Key Mechanistic Insight |

|---|---|---|

| Aryl Propionic Acids | COX-1 and COX-2 | Inhibition of prostaglandin (B15479496) synthesis |

| Pyridazine Derivatives | COX-2 | Selective inhibition of the inducible COX isoform |

Anticancer Activity Mechanisms

The pyridine nucleus is a privileged scaffold in the design of anticancer agents, with many derivatives showing potent activity against various cancer cell lines. nih.gov The mechanisms underlying the anticancer effects of pyridine derivatives are diverse and can include the induction of apoptosis, inhibition of key enzymes like kinases, and disruption of microtubule polymerization.

For example, certain trimethoxyphenyl pyridine derivatives have been designed as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov Propionic acid itself has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and inhibiting the NF-κB and AKT/mTOR signaling pathways. mdpi.com This suggests that this compound, which combines both a pyridine ring and a propanoic acid side chain, may have potential as an anticancer agent. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also demonstrated their potential as scaffolds for developing compounds with promising anticancer activities. nih.gov

Neuroprotective and Cognitive Enhancement Mechanisms

There is growing interest in the neuroprotective potential of various chemical scaffolds. While direct evidence for this compound is lacking, related compounds have shown promise in this area. For instance, indole-3-propionic acid is known to possess neuroprotective effects, attributed to its antioxidant and anti-inflammatory properties. nih.gov

Phenolic acids, which share some structural similarities with the methoxypyridine moiety, have also been shown to accumulate in the brain and exert neuroprotective effects. bldpharm.com These effects are often linked to their ability to scavenge free radicals and modulate signaling pathways involved in neuronal survival. The combination of a pyridine ring, which is present in many centrally acting drugs, and a propanoic acid group suggests that this compound could potentially cross the blood-brain barrier and exert effects on the central nervous system. However, dedicated studies are necessary to explore this possibility.

Investigation of Metabolic Pathway Modulation

Comprehensive searches for specific research detailing the metabolic pathway modulation of this compound did not yield direct studies or detailed findings. The available scientific literature focuses more broadly on the metabolism of pyridine derivatives in general or on the biological activities of structurally related but distinct compounds.

General principles of xenobiotic metabolism suggest that compounds containing a pyridine ring and a methoxy (B1213986) group, such as this compound, may undergo several metabolic transformations. The metabolism of pyridine derivatives can be influenced by the nature and position of their substituents. nih.gov For instance, studies on other methoxy-containing aromatic compounds have shown that O-demethylation is a common and major metabolic step, often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. nih.gov Following O-demethylation, the resulting hydroxylated intermediate could undergo further conjugation reactions, such as glucuronidation, before excretion.

Additionally, the propanoic acid side chain may be subject to metabolic processes common to carboxylic acids. However, without specific studies on this compound, its precise metabolic fate and its specific effects on metabolic pathways remain uncharacterized. Research on other propionic acid derivatives has highlighted a wide range of biological activities, including potential impacts on lipid and glucose metabolism, but these findings cannot be directly extrapolated to the specific subject compound. nih.govnajah.edu

Due to the absence of specific research, no detailed data on the molecular targets or the modulation of specific metabolic pathways by this compound can be provided at this time. Further investigation is required to elucidate its metabolic profile and biological activity.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes of 3-(6-Methoxy-3-pyridinyl)propanoic Acid

The synthesis of metal complexes with pyridinyl-carboxylic acid ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. dergipark.org.trsjctni.edu Common methods involve dissolving the ligand and a metal salt—such as nitrates, chlorides, or acetates—in solvents like water, ethanol (B145695), or methanol, and then inducing complex formation by mixing the solutions. dergipark.org.trsjctni.edu The reaction may proceed at room temperature or require heating (reflux) to facilitate the coordination process. sjctni.edu For crystalline materials suitable for structural analysis, techniques like slow evaporation or hydrothermal synthesis are often employed. researchgate.net

Characterization of the resulting complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key spectral changes are expected upon complexation: a shift in the C=N stretching frequency of the pyridine (B92270) ring and a shift in the C=O stretching frequency of the carboxylic acid group are indicative of coordination through the pyridine nitrogen and carboxylate oxygen, respectively. sjctni.edu Elemental analysis provides the empirical formula of the complex, confirming its stoichiometry. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these complexes in the solid state. researchgate.net

Table 1: Representative Synthetic Methods for Metal Complexes with Pyridine-Carboxylate Ligands

| Ligand | Metal Salt | Reaction Conditions | Resulting Complex | Reference |

| Pyridine-2-carboxylic acid | Mg(II), Zn(II), Cd(II) salts | Aqueous/THF solution, slow evaporation | [Mg(Py-2-c)₂(H₂O)₂]·H₂O | dergipark.org.tr |

| Pyridine-2-carboxylic acid | Mn(II), Ni(II), Cu(II) salts | Aqueous solution | [Mn(Py-2-c)₂(H₂O)₂]₂·2H₂O | dergipark.org.tr |

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Mn(II), Co(II), Cd(II) nitrates | Hydrothermal (90 °C) | {[ML₂(H₂O)₂]·2H₂O}n | researchgate.net |

| Picolinic acid | Metal salts (1:3 ratio) | Reflux in ethanol for 6 hours | Metal-picolinate complexes | sjctni.edu |

This table presents data from analogous systems to illustrate common synthetic approaches.

Ligand Binding Modes and Chelation Properties of the Pyridinyl-Propanoic Acid Moiety

The this compound ligand possesses two primary donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This structure allows for several potential coordination modes. The most common binding mode for similar pyridine-carboxylic acid ligands is bidentate chelation, where the ligand forms a stable five- or six-membered ring by coordinating to the metal ion through both the pyridine nitrogen and one of the carboxylate oxygens. dergipark.org.tr

The flexibility of the propanoic acid chain introduces additional possibilities. The length of this chain could influence the geometry of the resulting chelate ring and potentially allow for bridging between two metal centers, leading to the formation of coordination polymers. Pyridine-carboxylate ligands are known to exhibit various coordination modes, including unidentate (coordinating only through the carboxylate), bidentate chelating, and bidentate bridging. researchgate.net The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or solvent molecules. researchgate.net

Table 2: Common Coordination Modes of Carboxylate and Pyridine-Carboxylate Ligands

| Coordination Mode | Description | Structural Example |

| Unidentate | The ligand binds to a single metal center through one carboxylate oxygen. | [Fe(III), Ni, Zn carboxylates] researchgate.net |

| Bidentate Chelating | The ligand binds to a single metal center via the pyridine nitrogen and one carboxylate oxygen, forming a ring. | [Complexes of Pyridine-2-carboxylic acid] dergipark.org.tr |

| Bidentate Bridging | The carboxylate group bridges two different metal centers. | [Metal Carboxylate Complexes] researchgate.net |

| Tridentate | Ligands with additional donor sites (e.g., pyridine-2,6-dicarboxylate) can bind to a metal center through three atoms (O,N,O). | [Complexes of Pyridine-2,6-dicarboxylic acid] mdpi.com |

This table is a generalized representation based on known coordination chemistry principles.

Structural Analysis of Metal Complexes (e.g., Crystal Structure)

The definitive structure of metal complexes is determined by single-crystal X-ray diffraction. For complexes involving pyridinyl-carboxylate ligands, a variety of coordination geometries are observed. For instance, complexes of pyridine-2-carboxylate with metals like Mg(II), Zn(II), Mn(II), and Ni(II) often exhibit a distorted octahedral geometry, with two bidentate pyridine-2-carboxylate ligands and two water molecules occupying the coordination sphere. dergipark.org.tr Similarly, complexes of cobalt(II) and copper(II) with nicotinate (B505614) and isonicotinate (B8489971) ligands also form trans-octahedral structures with coordinated water molecules. researchgate.net

In the absence of a crystal structure for a complex of this compound, predictions can be made based on these related structures. A metal complex of this ligand could adopt a monomeric structure with a central metal ion coordinated by two ligands and additional solvent molecules, or it could form polymeric structures through bridging interactions. researchgate.netnih.gov The final structure is a result of the interplay between the coordination preferences of the metal ion, the steric and electronic properties of the ligand, and the packing forces within the crystal lattice.

Table 3: Crystallographic Data for Representative Metal Complexes with Pyridine-Carboxylate Ligands

| Complex | Crystal System | Space Group | Metal Coordination Geometry | Reference |

| [Co(nic)₂(H₂O)₄] (nic = nicotinate) | Monoclinic | C2/m | trans-Octahedral | researchgate.net |

| [Co(iso)₂(H₂O)₄] (iso = isonicotinate) | Triclinic | P-1 | trans-Octahedral | researchgate.net |

| [Cu(dipic)(4-picoline)]n (dipic = dipicolinate) | - | - | 1D Coordination Polymer | nih.gov |

| [Zn(NCS)₂(2-methylpyridine)₂] | Orthorhombic | P2₁2₁2₁ | Distorted Tetrahedral | rsc.org |

This table provides examples from analogous systems to illustrate typical structural features.

Impact of Metal Complexation on Electronic Properties and Reactivity

The coordination of a metal ion to the this compound ligand is expected to significantly alter its electronic properties and reactivity. The formation of a metal-ligand bond involves the donation of electron density from the ligand's donor atoms (N from pyridine, O from carboxylate) to the metal center. This interaction can be observed through various spectroscopic and electrochemical techniques.